molecular formula C16H14IN3O2 B4190254 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-iodobenzamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-iodobenzamide

Cat. No. B4190254
M. Wt: 407.21 g/mol
InChI Key: LVHUFJWZXWBHRX-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-iodobenzamide, also known as KIN001-051, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-iodobenzamide involves the inhibition of CK2, which is a serine/threonine protein kinase that is overexpressed in many types of cancer. CK2 is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-iodobenzamide can block these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-iodobenzamide has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and tumor growth. In addition, it has been found to enhance the immune response to cancer cells and reduce the risk of metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-iodobenzamide for lab experiments is its potency as a CK2 inhibitor. It has been shown to be effective at low concentrations, which makes it a useful tool for studying the role of CK2 in cancer and other cellular processes. However, its high lipophilicity and low solubility can make it difficult to work with in certain assays.

Future Directions

There are several potential future directions for research on N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-iodobenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-iodobenzamide. Another area is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammation. Finally, N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-iodobenzamide could be studied in combination with other drugs to enhance its effectiveness and reduce side effects.

Scientific Research Applications

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-iodobenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, it has been found to enhance the effectiveness of other anti-cancer drugs, such as cisplatin and doxorubicin.

properties

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O2/c1-19-13-7-6-12(9-14(13)20(2)16(19)22)18-15(21)10-4-3-5-11(17)8-10/h3-9H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHUFJWZXWBHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)I)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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